- Preparation of aryl halides from aromatic hydroxy compoundsDoklady Akademii Nauk SSSR, 1960, 133, 855-8,
Cas no 91-58-7 (2-Chloronaphthalene)
2-ChloroNaphthalene is used in organic synthesis. High boiling solvents, grease solvents \ gas chromatography stationary liquids. It is used in organic synthesis.
2-Chloronaphthalene structure
2-Chloronaphthalene Properties
Names and Identifiers
-
- 2-Chloronaphthalene
- beta-Chloronaphthalene
- Chloronaphthalene, beta
- 2-Chloronaphthalene solution
- Chlorinated Hydrocarbons Mix
- Method 8270B - Chlorinated Hydrocarbons Mix
- 2-Chlornaftalen [Czech]
- 2-chlornaphthalen
- 2-chloronaphtalene
- 2-naphthyl chloride
- 2-naphthyl-Cl
- Halowax
- m-chloro-naphthalene
- Naphthalene,2-chloro
- 2-Chloro-naphthalen
- b-Chloronaphthalene
- Beta-chloronaphthalene[qr]
- Halowax[qr]
- naphthalene,2-chloro-
- Naphthalene,2-chloro-[qr]
- Rcra waste number U047
- 2-Naphthylchloride
- Naphthalene, 2-chloro-
- 2-Chloro naphthalene
- 2-Chloro-naphthalene
- 2-Chlornaftalen
- .beta.-Chloronaphthalene
- RCRA waste no. U047
- 49O81U3ITI
- CGYGETOMCSJHJU-UHFFFAOYSA-N
- 7-chloronaphthalene
- PubChem9464
- DSSTox_CID_3971
- DSSTox_RID_77243
- DSSTox_GSID_23971
- KSC486M6J
- SC
- EINECS 202-079-9
- NCGC00091876-02
- CCRIS 5995
- AKOS015851128
- 4-((2-Phenylaziridin-1-yl)methyl)morpholine
- PCN 2
- 2-Chloronaphthalene 10 microg/mL in Isooctane
- UNII-49O81U3ITI
- Tox21_200981
- Chloronaphthalene, 2- (beta)
- 91-58-7
- SCHEMBL152521
- Q18923298
- InChI=1/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7
- CHEMBL372646
- Naftaleno, 2-cloro-
- MFCD00035731
- BDBM50159243
- SY055345
- NCGC00258534-01
- Z1255485910
- 2-Chloronaphthalene 10 microg/mL in Acetonitrile
- 2-CHLORONAPHTHALENE [MI]
- 2-CHLORONAPHTHALENE (D7)
- AMY4142
- HSDB 4014
- AI3-01537
- CS-0086500
- AC-13048
- LS-1923
- DTXSID8023971
- W-100304
- NCGC00091876-01
- DTXCID603971
- GS-6188
- CAS-91-58-7
- RCRA WASTE NUMBER-U047
- Chloronaphthalene, 2-(beta)
- FT-0631439
- EN300-100368
- 2-Chloronaphthalene (ACI)
- β-Chloronaphthalene
- 2Chlornaftalen
- NS00039402
- 51569-12-1
- DB-020948
- C10H7Cl
- Naphthalene, 2chloro
- beta-naphthyl chloride
- betaChloronaphthalene
- bete-Naphthyl chloride
- +Expand
-
- MFCD00035731
- CGYGETOMCSJHJU-UHFFFAOYSA-N
- 1S/C10H7Cl/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
- ClC1C=C2C(C=CC=C2)=CC=1
Computed Properties
- 162.02400
- 0
- 0
- 0
- 162.023628
- 11
- 133
- 0
- 0
- 0
- 0
- 0
- 1
- 4.1
- nothing
- 0
- 0
Experimental Properties
- 3.49320
- 0.00000
- 2150
- 1.6079
- Insoluble
- 256 ºC
- 57.0 to 61.0 deg-C
- 0.0±0.5 mmHg at 25°C
- 125 ºC
- Flake crystal, sublimable
- Insoluble in water, soluble in ethanol \ ether \ benzene \ chloroform and carbon disulfide
- 1.1377
2-Chloronaphthalene Price
2-Chloronaphthalene Synthesis
Synthetic Circuit 1
Reaction Conditions
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-c… Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; overnight, 150 °C
Reference
- Ruthenium-Catalyzed Synthesis of Aryl and Alkenyl Halides from FluorosulfonatesChemistry - A European Journal, 2023, 29(41),,
Synthetic Circuit 3
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Photodecarboxylative chlorination of carboxylic acids via their benzophenone oxime estersTetrahedron Letters, 1988, 29(48), 6287-90,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Palladium(2+), tetrakis(acetonitrile)-, (SP-4-1)-, tetrafluoroborate(1-) (1:2) , Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) , 1,1,1-Trifluoro-N-[(11bS)-4-sulfidodinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepi… Solvents: Dichloromethane ; 47 h, 27 - 29 °C
Reference
- Hybrid Catalysis Enabling Room-Temperature Hydrogen Gas Release from N-Heterocycles and TetrahydronaphthalenesJournal of the American Chemical Society, 2017, 139(6), 2204-2207,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) , Nickel, bis[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato… , Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin, 4-mercapto-, 4-oxide, (11bS)- Solvents: Dichloromethane ; 48 h, 27 - 29 °C
Reference
- Acceptorless Dehydrogenation of Hydrocarbons by Noble-Metal-Free Hybrid Catalyst SystemOrganic Letters, 2018, 20(7), 2042-2045,
Synthetic Circuit 6
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 24 h, rt
Reference
- A Mild and Ligand-Free Ni-Catalyzed Silylation via C-OMe CleavageJournal of the American Chemical Society, 2017, 139(3), 1191-1197,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Chlorosuccinimide Solvents: Acetonitrile ; 24 h, 80 °C
Reference
- A Mild Ni/Cu-Catalyzed Silylation via C-O CleavageJournal of the American Chemical Society, 2014, 136(6), 2236-2239,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Tosyl chloride Solvents: N,N-Diethylaniline
Reference
- Preparation of β-Halogen Derivatives of NaphthaleneCompt. rend., 1909, 148, 787-8,
Synthetic Circuit 12
Reaction Conditions
Reference
- α-Elimination of organic halides from organotellurium(IV) halidesJournal of Organometallic Chemistry, 1984, 268(3), 223-34,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Dichloromethane ; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Sodium chloride Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-c… Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; overnight, 150 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
2.1 Reagents: Sodium chloride Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene][(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-c… Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; overnight, 150 °C
Reference
- Ruthenium-Catalyzed Synthesis of Aryl and Alkenyl Halides from FluorosulfonatesChemistry - A European Journal, 2023, 29(41),,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: 1,4-Cyclohexadiene Solvents: Chlorobenzene
Reference
- Tuning Rate of the Bergman Cyclization of Benzannelated Enediynes with Ortho SubstituentsOrganic Letters, 2002, 4(7), 1119-1122,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Sodium chloride Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ; 4 h, rt
Reference
- Iron(III)-mediated photocatalytic selective substitution of aryl bromine by chlorine with high chloride utilization efficiencyChemical Communications (Cambridge, 2014, 50(18), 2344-2346,
2-Chloronaphthalene Raw materials
- Naphthalene, 2-(triethylsilyl)-
- naphthalen-2-ol
- Fluorosulfuric acid, 2-naphthalenyl ester
- Naphthalene, 6-chloro-1,2,3,4-tetrahydro-
- Phosphorane, chlorotetrakis(2-naphthalenyloxy)- (9CI)
- BENZENE, 4-CHLORO-1,2-DIETHYNYL-
- 2-Bromonaphthalene
- 3-Amino-2-naphthoic acid
- Trichloroethylene
- Naphthalene-2-sulfonyl chloride
2-Chloronaphthalene Preparation Products
2-Chloronaphthalene Suppliers
Hubei Baidu Chemistry Co.,Ltd.
Audited Supplier
(CAS:91-58-7)
PENG XING
18871490324
1400878899@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:91-58-7)
A LA DING
anhua.mao@aladdin-e.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier
(CAS:91-58-7)
JI ZHI SHI JI
18117592386
3007522982@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:91-58-7)
TANG SI LEI
15026964105
2881489226@qq.com
2-Chloronaphthalene Related Literature
-
1. The kinetics and mechanisms of aromatic halogen substitution. Part XXX. Chlorination of triphenylene: linear free-energy relationships in chlorinations of some aromatic hydrocarbonsG. W. Burton,P. B. D. de la Mare,L. Main,B. N. B. Hannan J. Chem. Soc. Perkin Trans. 2 1972 265
-
2. Naphthalene dichloride and its derivatives. Part III. trans-1,2-Dichloro-1,2-dihydronaphthalene and a new naphthalene tetrachloride, r-1,c-2,c-3,t-4-tetrachlorotetralinGraham W. Burton,Peter B. D. de la Mare,Michael Wade J. Chem. Soc. Perkin Trans. 2 1974 591
-
Valentín Hornillos,Massimo Giannerini,Carlos Vila,Martín Fa?anás-Mastral,Ben L. Feringa Chem. Sci. 2015 6 1394
-
4. Temperature dependence of the lifetime of phosphorescence of some polynuclear hydrocarbons in viscous solutionThomas H. Jones,Robert Livingston Trans. Faraday Soc. 1964 60 2168
-
5. Dielectric relaxation of rigid solute molecules in benzene + paraffin solutionsGaniyu A. Balogun,Charles W. N. Cumper J. Chem. Soc. Faraday Trans. 2 1973 69 1172
-
Xian Wei,Kun Wang,Weiwei Fang Org. Biomol. Chem. 2023 21 3858
-
7. 355. Polycyclic aromatic amines. Part IG. M. Badger J. Chem. Soc. 1948 1756
-
Degao Wang,Meng Yang,Hongliang Jia,Lei Zhou,Yifan Li J. Environ. Monit. 2008 10 1076
-
De-Gao Wang,Mehran Alaee,Jonathan Byer,Yong-Jun Liu,Chong-Guo Tian J. Environ. Monit. 2011 13 1589
91-58-7 (2-Chloronaphthalene) Related Products
- 175276-66-1(3-Furancarbonylchloride, 5-methyl-2-(trifluoromethyl)-)
- 147497-56-1(4-(4-Fluorophenyl)benzyl alcohol)
- 144558-44-1(2-Propenoic acid,3-(4-bromo-2-thienyl)-)
- 1677-79-8(4-chloro-2,3-dihydropyridazin-3-one)
- 117902-15-5(4-Fluoro-3-methoxyphenol)
- 105404-97-5(2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene)
- 10731-22-3(3-Trichlorosilanyl-propionitrile)
- 15790-59-7(Methyl 3,5-dibromo-2-methoxybenzenecarboxylate)
- 1303-88-4(BOROTUNGSTIC ACID)
- 121269-46-3(4-Morpholinecarboxylicacid, 2-oxo-5-phenyl-, phenylmethyl ester, (5R)-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-58-7)2-Chloronaphthalene
99%
25g
330.0